molecular formula C20H22N2O5 B8075430 Dehydronitrosonisoldipine

Dehydronitrosonisoldipine

Cat. No.: B8075430
M. Wt: 370.4 g/mol
InChI Key: UNMSLPIJQICBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydronitrosonisoldipine is a derivative of nisoldipine, a well-known calcium channel blocker. This compound has gained attention due to its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases. This compound acts as an inhibitor of sterile alpha and TIR motif-containing 1 (SARM1), a protein involved in axonal degeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydronitrosonisoldipine involves the modification of nisoldipineThis can be achieved through a series of chemical reactions, including nitration and subsequent reduction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the progress of the reaction and to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydronitrosonisoldipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Dehydronitrosonisoldipine has several scientific research applications:

Mechanism of Action

Dehydronitrosonisoldipine exerts its effects primarily by inhibiting the activation of SARM1. This inhibition is achieved through the covalent modification of cysteine residues in the SARM1 protein, particularly cysteine 311. This modification stabilizes SARM1 in its inactive conformation, preventing axonal degeneration . Additionally, this compound blocks the production of cyclic ADP-ribose (cADPR) in neurons, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Dehydronitrosonisoldipine is unique due to its dual activity as a calcium channel blocker and a SARM1 inhibitor. This dual functionality makes it a promising candidate for research in both cardiovascular and neurodegenerative diseases .

Properties

IUPAC Name

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSLPIJQICBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87375-91-5
Record name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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